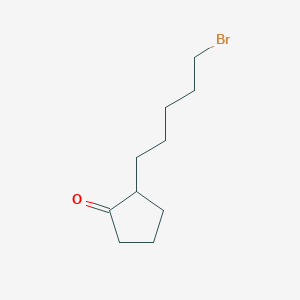
2-(5-Bromopentyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopentyl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a 5-bromopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentyl)cyclopentan-1-one typically involves the bromination of a pentyl chain followed by its attachment to a cyclopentanone ring. One common method involves the reaction of cyclopentanone with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethanol under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-(5-Bromopentyl)cyclopentan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 2-(5-hydroxypentyl)cyclopentan-1-one, while reduction with sodium borohydride would produce 2-(5-bromopentyl)cyclopentanol.
科学的研究の応用
2-(5-Bromopentyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Bromopentyl)cyclopentan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The cyclopentanone ring can participate in various chemical transformations, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
2-(5-Chloropentyl)cyclopentan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopentyl)cyclopentan-1-one: Similar structure but with an iodine atom instead of bromine.
2-(5-Hydroxypentyl)cyclopentan-1-one: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Bromopentyl)cyclopentan-1-one makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
特性
CAS番号 |
51566-66-6 |
|---|---|
分子式 |
C10H17BrO |
分子量 |
233.14 g/mol |
IUPAC名 |
2-(5-bromopentyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H17BrO/c11-8-3-1-2-5-9-6-4-7-10(9)12/h9H,1-8H2 |
InChIキー |
LXPCETLPVRZTET-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)CCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















